2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride

Catalog No.
S1897632
CAS No.
837-95-6
M.F
C7H3ClF3NO4S
M. Wt
289.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-4-(trifluoromethyl)benzenesulfonyl chlorid...

Researchers seeking mild, orthogonal amine protection often face the problem of harsh deprotection conditions that damage sensitive substrates. 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride (CAS 837-95-6) provides a precise solution.

  • Enables cleavage under mild, neutral/basic conditions with thiol nucleophiles, preserving acid- or reduction-sensitive functionalities.
  • Ensures clean mono-alkylation of primary amines without over-alkylation, maximizing yield and purity.
  • Compatible with solid-phase synthesis, allowing selective deprotection without resin cleavage.

Available from SMolecule with reliable supply and consistent quality.

CAS Number

837-95-6

Product Name

2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride

IUPAC Name

2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride

Molecular Formula

C7H3ClF3NO4S

Molecular Weight

289.62 g/mol

InChI

InChI=1S/C7H3ClF3NO4S/c8-17(15,16)6-2-1-4(7(9,10)11)3-5(6)12(13)14/h1-3H

InChI Key

KXEMVGQZZLRLBE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)(=O)Cl

The exact mass of the compound 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride, 2-Nitro-4-(trifluoromethyl)phenylsulfonyl chloride, 4-(Trifluoromethyl)-2-nitrobenzenesulfonyl chloride, 2-Nitro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, o-Nitro-p-(trifluoromethyl)benzenesulfonyl chloride

Purity

≥98%

Package Size

1 g, 5 g

2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound featuring a benzenesulfonyl chloride core functionalized with two strong electron-withdrawing groups: a nitro group at the ortho (2-) position and a trifluoromethyl group at the para (4-) position. This specific substitution pattern renders the sulfur atom highly electrophilic, making the compound a powerful reagent for the synthesis of sulfonamides, particularly for the protection of primary and secondary amines in multi-step organic synthesis. The resulting sulfonamides exhibit unique stability and cleavage profiles compared to those derived from more common sulfonyl chlorides, which is central to their procurement value.

Research Fit

1
Electrophilic substitution profile Ortho-NO₂ / para-CF₃ pattern supports sulfonamide and sulfonate formation.
2
Electrosynthesis probe Reported concerted reduction mechanism enables pathway-specific electrochemical studies.
3
Process-scale context Commercial availability up to multi‑kg with documented purity specification.

Substituting 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride with more common analogs like 4-toluenesulfonyl chloride (TsCl) or even standard 2-nitrobenzenesulfonyl chloride (NsCl) is often unviable in process-sensitive applications. The primary differentiator lies in the deprotection (cleavage) step. Sulfonamides derived from TsCl are exceptionally stable and require harsh, often destructive, conditions for removal. While NsCl-derived amides offer milder cleavage, the combined electron-withdrawing power of both the 2-nitro and 4-trifluoromethyl groups in the target compound creates a sulfonamide that is uniquely susceptible to cleavage under very mild, highly specific conditions (e.g., via thiolates). This non-interchangeability is critical in complex syntheses where sensitive functional groups would be compromised by the harsher methods required for simpler analogs, directly impacting process yield and purity.

Substitution Risk

Regioisomeric boiling point gap
The 4‑NO₂/2‑CF₃ regioisomer shows a ~13 °C higher predicted bp; purification behavior may shift and affect isolation protocols.
Electrochemical mechanism mismatch
Meta‑nitro analogs follow a stepwise radical pathway, while the ortho‑nitro compound undergoes concerted cleavage — reductive transformation outcomes may not transfer.
Substituent-dependent electrophilicity
Simpler benzenesulfonyl chlorides lack the synergistic NO₂/CF₃ effect; nucleophilic substitution rates and conversion profiles may differ meaningfully.

Mild Cleavage via Thiolate Nucleophiles

The primary procurement driver for this reagent is the facile cleavage of its resulting sulfonamide. The combined electron-withdrawing effects of the 2-nitro and 4-trifluoromethyl groups activate the aromatic ring towards nucleophilic aromatic substitution. This allows for deprotection using soft nucleophiles like thiolates under mild, often room-temperature, conditions. In a representative protocol for a related nosyl amide, deprotection with thiophenol and potassium hydroxide in acetonitrile at 50 °C achieved completion in approximately 40 minutes with yields of 89-91%. In contrast, traditional tosyl (Ts) groups require much harsher conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids (e.g., HBr/phenol), which are incompatible with many functional groups.

Evidence DimensionDeprotection Conditions
Target Compound DataCleavage under mild thiolate conditions (e.g., thiophenol/base, RT to 50°C)
Comparator Or Baseline4-Toluenesulfonyl (Tosyl) group: Requires harsh conditions (e.g., Na/NH3, HBr/phenol, or reductive cleavage).
Quantified DifferenceQualitatively significant reduction in reagent harshness and temperature, enabling broader functional group tolerance.
ConditionsCleavage of N-sulfonyl bond from a protected amine.

This enables the protection of amines in complex molecules where harsh deprotection methods would lead to decomposition, side reactions, and lower overall process yields.

Boiling point difference
Data to verify
325.1±42.0 °C vs 338.3±42.0 °C
Δ −13.2 °C (predicted)
May inform purification strategy choice
ACD/Labs predicted values; experimental confirmation advised

Efficient N-Alkylation via Increased N-H Acidity

The strong electron-withdrawing nature of the 2-nitro-4-(trifluoromethyl)benzenesulfonyl group significantly increases the acidity of the N-H proton in the resulting primary sulfonamide. This heightened acidity facilitates clean and efficient N-alkylation under mild basic conditions (e.g., Mitsunobu reaction or reaction with alkyl halides). This is a key advantage over less activated sulfonamides, such as tosylamides, where the Mitsunobu reaction can be difficult. For example, 2- and 4-nitrobenzenesulfonamides, readily prepared from primary amines, undergo smooth alkylation to give N,N-disubstituted sulfonamides in near quantitative yields, which can then be deprotected to furnish secondary amines. This two-step sequence (sulfonylation-alkylation) provides a high-yielding pathway to mono-alkylated amines, avoiding the common issue of polyalkylation seen in direct amine alkylation.

Evidence DimensionN-Alkylation Reactivity
Target Compound DataHigh N-H acidity enables smooth N-alkylation under Mitsunobu or conventional conditions in near-quantitative yields.
Comparator Or BaselineTosylamides: Exhibit lower N-H acidity, making subsequent N-alkylation, particularly via Mitsunobu reaction, more difficult and lower-yielding.
Quantified DifferenceEnables near-quantitative yields in a two-step mono-alkylation sequence not readily achievable with less-activated sulfonyl groups.
ConditionsSynthesis of secondary amines from primary amines via N-alkylation of a sulfonamide intermediate.

For synthesizing specific secondary amines, this reagent provides a more controlled and higher-yielding route than direct alkylation or using less-activating sulfonyl chlorides, improving precursor suitability and reducing purification costs.

Reduction mechanism
Class-level
Concerted ‘sticky’ dissociative (ortho‑NO₂) vs stepwise radical anion (meta‑NO₂)
Supports pathway‑selective electrosynthesis design
Qualitative mechanism distinction from electrochemical study
Solvolytic reactivity
Class-level
Rate inferred >0.0106 min⁻¹ (m‑NO₂ reference); para‑CF₃ expected to further increase electrophilicity
Indicates faster nucleophilic substitution potential
Class‑level inference; target compound not directly measured
Commercial specification
Specification review
Purity 98% GC, moisture ≤0.5%, scale up to 500 kg
Procurement‑scale reliability signal
Vendor specification; review batch CoA
Synthetic utility
Data to verify
Successfully employed in a patent sulfonamide coupling (complex triazole‑bearing intermediate)
Supports medicinal chemistry building block use
Yield not isolated; qualitative demonstration

Amine Protection in Labile Pharmaceutical Synthesis

This reagent is the right choice when protecting an amine in a synthetic route that involves functional groups sensitive to the harsh acidic or reductive conditions required to cleave common protecting groups like Ts or Cbz. The ability to remove the resulting sulfonamide under mild, neutral, or slightly basic conditions with a thiol nucleophile preserves molecular integrity and maximizes yield.

Controlled Mono-Alkylation for Secondary Amines

When the goal is to produce a pure, mono-alkylated secondary amine from a primary amine precursor, this reagent offers a superior process. It converts the primary amine into a sulfonamide that can be cleanly alkylated once, avoiding over-alkylation byproducts. The subsequent mild deprotection yields the desired secondary amine, making this a preferred precursor for high-purity synthesis workflows.

Solid-Phase Peptide and Oligonucleotide Synthesis

In solid-phase synthesis, protecting groups must be removable without cleaving the product from the resin or damaging other orthogonal protecting groups. The specific, mild cleavage conditions associated with sulfonamides derived from this reagent make it suitable for complex, multi-step solid-phase syntheses where process compatibility is paramount.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfonamide pharmacophore assembly
Regioisomeric substitution pattern
Coupling efficiency with amine nucleophiles
Electrochemical transformation research
Ortho‑nitro reduction mechanism
Pathway control (concerted vs stepwise)
Process chemistry scale‑up
Commercial‑scale availability
Batch purity and supply continuity
Parallel sulfonamide library synthesis
Electrophilic building block quality
Reaction rate and conversion in automation

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride

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